molecular formula C10H11N3OS B1330076 5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one CAS No. 22721-36-4

5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one

Cat. No. B1330076
CAS RN: 22721-36-4
M. Wt: 221.28 g/mol
InChI Key: DXLFRWQJBROIJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of amines and other nitrogen-containing ligands. For example, the synthesis of a new cyclam with an NH2-pendant donor is described, which involves the reaction of diethyl aminomalonate with 1,9-diamino-3,7-diazanonane in refluxing methanol, followed by borane-tetrahydrofuran (BH3.THF) reduction . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the thia and indenone moieties.

Molecular Structure Analysis

The molecular structure of related compounds, such as the nickel(II) complex of a cyclam derivative, has been elucidated using X-ray crystallography . The pendant NH2 group in this complex axially coordinates to the nickel ion, and the cyclam ring adopts a trans I configuration. This information suggests that the molecular structure of 5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one could also be complex, with potential for axial coordination through its amino groups.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes the ability to form complexes with metals. The 6-amino-6-methyl-1,4-diazepine framework, for instance, is used to support cationic group 3 metal alkyl catalysts . This indicates that the compound may also participate in coordination chemistry, potentially acting as a ligand for metal ions due to its nitrogen atoms and possibly the sulfur atom from the thia moiety.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one are not directly reported, the properties of structurally related compounds can provide some clues. For example, the synthesis of tetrahydrothienopyrimidinones involves base-catalyzed reactions, suggesting that the compound may also be synthesized under basic conditions and could exhibit basic properties due to its amino groups . The presence of a thia moiety could also confer unique electronic and steric characteristics, influencing its reactivity and interactions with other molecules.

Scientific Research Applications

Microwave-Assisted Synthesis

One study presents a microwave-assisted, one-pot synthesis technique involving compounds related to 5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one. This method includes a multistep intramolecular transformation, demonstrating the compound's utility in efficient synthesis processes (Cole, Kultgen, & Henderson, 2009).

Microbiological Activity

Another study explores the microbiological activity of derivatives of compounds similar to 5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one. It highlights the significant activity of these compounds against various microorganisms, indicating potential applications in microbiology and pharmaceutical research (Daci-Ajvazi, Govori, & Omeragiq, 2011).

Conformationally Constrained Tryptophan Derivatives

Research into conformationally constrained tryptophan derivatives, which includes structures related to 5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one, has been conducted. These derivatives are designed for peptide and peptoid conformation elucidation studies, emphasizing the compound's role in biochemical and medicinal chemistry research (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Cycloaddition Reactions

The compound's utility in cycloaddition reactions is also highlighted, showcasing its potential in creating diverse heterocyclic structures. This suggests applications in synthetic chemistry, particularly in the synthesis of complex organic compounds (Hoff & Blok, 1975).

Antitumor and Antiviral Activity

Several studies focus on the antitumor and antiviral activities of related compounds, suggesting that 5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one could play a role in the development of new therapeutic agents. These studies underline the compound's potential in drug discovery and development, especially in oncology and virology (Wang et al., 1997), (Attaby, Elghandour, Ali, & Ibrahem, 2006).

properties

IUPAC Name

11-amino-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-5-12-9-8(10(14)13(5)11)6-3-2-4-7(6)15-9/h2-4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLFRWQJBROIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177258
Record name 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7-tetrahydro-3-amino-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24829820
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one

CAS RN

22721-36-4
Record name 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7-tetrahydro-3-amino-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022721364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7-tetrahydro-3-amino-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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